2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method is the reaction of benzotriazole with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide: Known for its antioxidant activity.
[(1H-Benzotriazol-1-ylacetyl)amino]acetic acid: Exhibits similar biological activities.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine stands out due to its unique combination of the benzotriazole moiety with a dimethylethanamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
6335-20-2 |
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Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16N4O/c1-14(2)7-8-16-9-15-11-6-4-3-5-10(11)12-13-15/h3-6H,7-9H2,1-2H3 |
InChI Key |
AZVIDFXNCBHRLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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